molecular formula C12H18O2Si B14637751 1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]- CAS No. 55638-25-0

1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-

Cat. No.: B14637751
CAS No.: 55638-25-0
M. Wt: 222.35 g/mol
InChI Key: XNSTUGBBGGKSJP-UHFFFAOYSA-N
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Description

1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C12H18O2Si It is a derivative of propiophenone, where a trimethylsilyl group is attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]- can be synthesized through several methods. One common approach involves the reaction of propiophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is often ensured through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.

Comparison with Similar Compounds

    Propiophenone: The parent compound without the trimethylsilyl group.

    Phenylacetone: A similar compound with a different functional group arrangement.

    1-Phenyl-2-propanone: Another related compound with distinct chemical properties.

Uniqueness: 1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it valuable in synthetic chemistry for the selective protection and deprotection of functional groups.

Properties

CAS No.

55638-25-0

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

1-phenyl-2-trimethylsilyloxypropan-1-one

InChI

InChI=1S/C12H18O2Si/c1-10(14-15(2,3)4)12(13)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

XNSTUGBBGGKSJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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